molecular formula C9H14ClN3O4S B2572303 N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride CAS No. 1052547-98-4

N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride

Cat. No.: B2572303
CAS No.: 1052547-98-4
M. Wt: 295.74
InChI Key: MYLFNZDEAFSSIY-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is characterized by its molecular structure, which includes an aminoethyl group, a methanesulfonyl group, and a nitroaniline moiety. Its unique properties make it a valuable substance in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride typically involves multiple steps. The starting materials may include 2-nitroaniline and methanesulfonyl chloride. The reaction conditions often require the use of a strong base, such as triethylamine, to facilitate the formation of the methanesulfonyl group. The aminoethyl group is then introduced through a subsequent reaction with ethylenediamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like tin chloride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its reactivity with various functional groups makes it a versatile tool in synthetic chemistry.

Biology: In biological research, N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride is used in the study of enzyme mechanisms and as a probe for biological assays. Its ability to interact with specific biomolecules allows researchers to investigate biological processes at a molecular level.

Medicine: In the medical field, this compound has potential applications in drug development. Its structural features may be exploited to create new therapeutic agents with improved efficacy and safety profiles.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)acetamide: This compound shares the aminoethyl group but has an acetamide moiety instead of the nitroaniline group.

  • 4-Methanesulfonyl-2-nitroaniline: This compound lacks the aminoethyl group, making it structurally different from N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride.

Uniqueness: this compound is unique due to its combination of functional groups, which allows for diverse reactivity and applications

Properties

IUPAC Name

N'-(4-methylsulfonyl-2-nitrophenyl)ethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S.ClH/c1-17(15,16)7-2-3-8(11-5-4-10)9(6-7)12(13)14;/h2-3,6,11H,4-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLFNZDEAFSSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NCCN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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